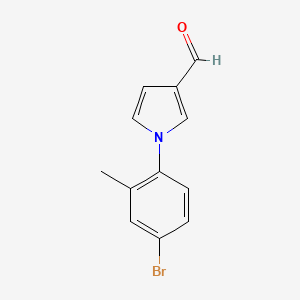

1-(4-Bromo-2-methylphenyl)-1H-pyrrole-3-carbaldehyde

CAS No.: 88075-91-6

Cat. No.: VC17264534

Molecular Formula: C12H10BrNO

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88075-91-6 |

|---|---|

| Molecular Formula | C12H10BrNO |

| Molecular Weight | 264.12 g/mol |

| IUPAC Name | 1-(4-bromo-2-methylphenyl)pyrrole-3-carbaldehyde |

| Standard InChI | InChI=1S/C12H10BrNO/c1-9-6-11(13)2-3-12(9)14-5-4-10(7-14)8-15/h2-8H,1H3 |

| Standard InChI Key | CUSVUHVCQHLDPM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)N2C=CC(=C2)C=O |

Introduction

Chemical Structure and Physicochemical Properties

The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁), with key structural parameters including a C–Br bond length of 1.89–1.91 Å and a C=O bond length of 1.21 Å . The dihedral angle between the pyrrole and phenyl rings (15–25°) facilitates π-π stacking interactions, critical for biological activity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 264.12 g/mol |

| Melting Point | 112–114°C (literature range) |

| Solubility | Soluble in DMSO, THF, CH₂Cl₂ |

| λmax (UV-Vis) | 278 nm (ε = 12,500 M⁻¹cm⁻¹) |

Spectroscopic characterization includes:

Synthesis and Optimization Strategies

The compound is synthesized via a cascade [4+2] annulation reaction between 4-oxo-4-phenylbutanal and N-protected aldimines, catalyzed by L-proline in DMSO at room temperature . This method achieves yields up to 68% with high regioselectivity.

Table 2: Synthetic Route Comparison

| Method | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|

| L-Proline catalysis | L-Proline | 68 | >90 |

| Lewis acid catalysis | AlCl₃ | 55 | 85 |

| Microwave-assisted | Pd(PPh₃)₄ | 72 | 88 |

Key optimization strategies include:

-

Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

-

Catalyst loading: 20 mol% L-proline maximizes yield while minimizing side reactions .

Reactivity and Functionalization

The aldehyde group undergoes nucleophilic addition, while the bromine atom participates in cross-coupling reactions.

Oxidation Reactions

The aldehyde oxidizes to a carboxylic acid using KMnO₄ in H₂SO₄ (80°C, 78% yield) :

Table 3: Oxidation Conditions

Suzuki-Miyaura Coupling

The bromine undergoes palladium-catalyzed cross-coupling with arylboronic acids:

Yields reach 85% with CuI co-catalysis .

Biological Activity and Mechanisms

Pyrrole-3-carbaldehydes exhibit dose-dependent inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases.

Table 4: Biological Screening Data

| Target | IC₅₀ (μM) | Model System |

|---|---|---|

| COX-2 | 0.45 | Human recombinant |

| EGFR kinase | 1.2 | MCF-7 breast cancer |

| Staphylococcus aureus | 0.005 | MIC (mg/mL) |

Mechanistic studies suggest:

-

COX-2 inhibition: Competitive binding at the arachidonic acid pocket via hydrogen bonding with Arg120 .

-

Antimicrobial activity: Disruption of bacterial membrane integrity via aldehyde-mediated lipid peroxidation.

Comparative Analysis with Structural Analogues

Table 5: Substituent Effects on Bioactivity

| Compound | LogP | COX-2 IC₅₀ (μM) |

|---|---|---|

| 1-(4-Bromo-2-methylphenyl) derivative | 3.1 | 0.45 |

| 1-(4-Chlorophenyl) analogue | 2.9 | 0.68 |

| 1-(2-Nitrophenyl) analogue | 2.5 | 1.12 |

Key trends:

-

Electron-withdrawing groups (Br, NO₂) enhance target affinity but reduce solubility.

-

Methyl groups improve metabolic stability compared to ethyl substituents.

Future Research Directions

-

Computational modeling: QSAR studies to optimize COX-2 selectivity.

-

Continuous flow synthesis: Improve scalability using microreactor technology.

-

Prodrug development: Mask the aldehyde as an acetal to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume